

Application Notes and Protocols for Utilizing FR900098 in Francisella novicida Infection Studies

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Compound of Interest		
Compound Name:	FR900098	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **FR900098**, a potent inhibitor of the methylerythritol phosphate (MEP) pathway, in the study of Francisella novicida, a commonly used surrogate for the highly virulent Francisella tularensis. The protocols and data presented herein are designed to facilitate research into the antimicrobial properties of **FR900098** and its derivatives against this intracellular pathogen.

Introduction

Francisella novicida is a gram-negative bacterium capable of replicating within host macrophages, a key aspect of its pathogenesis. The bacterium relies on the MEP pathway for the biosynthesis of isoprenoids, which are essential for various cellular functions, including cell wall synthesis and electron transport. This pathway is absent in humans, making it an attractive target for antimicrobial drug development. **FR900098** is an acetyl derivative of fosmidomycin and a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a critical enzyme in the MEP pathway.[1][2][3][4][5] Understanding the efficacy and mechanism of action of **FR900098** against F. novicida is crucial for the development of novel therapeutics against tularemia.



Mechanism of Action

FR900098 exerts its antimicrobial activity by specifically targeting and inhibiting the DXR enzyme in F. novicida.[1][2][3][4] This inhibition blocks the production of isoprenoids, leading to bacterial cell death. However, the efficacy of FR900098 is influenced by its transport into the bacterial cell, which is primarily mediated by the glycerol-3-phosphate transporter (GlpT).[1][2] Studies have shown that mutations in the glpT gene can confer resistance to FR900098.[6][7] To overcome this limitation, lipophilic prodrugs of FR900098 have been developed to facilitate GlpT-independent entry into the bacterium.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of FR900098 and Related

Compounds against Francisella

Compound	Target	Organism/E nzyme	Assay Type	Value	Reference
FR900098	DXR	F. tularensis LVS	IC50	230 nM	[1][3][4]
Fosmidomyci n	DXR	F. tularensis LVS	IC50	247 nM	[1][3]
FR900098	Whole-cell	F. novicida	MIC	254 μΜ	[3]
FR900098	Whole-cell	F. novicida	EC50	23 μΜ	[3]
Fosmidomyci n	Whole-cell	F. novicida	MIC	136 μΜ	[3]
Fosmidomyci n	Whole-cell	F. novicida	EC50	3.5 μΜ	[3]
Compound 1 (FR900098 prodrug)	Whole-cell	F. novicida	MIC	202 μΜ	[1]
Compound 1 (FR900098 prodrug)	Whole-cell	F. novicida	EC50	45 μΜ	[1]

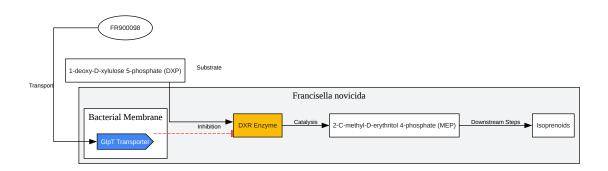


Table 2: Inhibition of Intracellular F. novicida Replication

Cell Line	Compound	Concentration	Percent Inhibition	Reference
A549 Human Alveolar Epithelial Cells	FR900098	250 μΜ	86 ± 6%	[8]
A549 Human Alveolar Epithelial Cells	FR900098	500 μΜ	85 ± 10%	[8]
A549 Human Alveolar Epithelial Cells	Fosmidomycin	250 μΜ	98.0 ± 0.7%	[8]
A549 Human Alveolar Epithelial Cells	Compound 1	250 μΜ	97.0 ± 0.8%	[8]
A549 Human Alveolar Epithelial Cells	Compound 1	400 μΜ	99.0 ± 0.7%	[8]
RAW264.7 Mouse Macrophages	FR900098	Not specified	Similar to A549	[8]
RAW264.7 Mouse Macrophages	Fosmidomycin	Not specified	Similar to A549	[8]
RAW264.7 Mouse Macrophages	Compound 1	Not specified	Similar to A549	[8]

Mandatory Visualizations

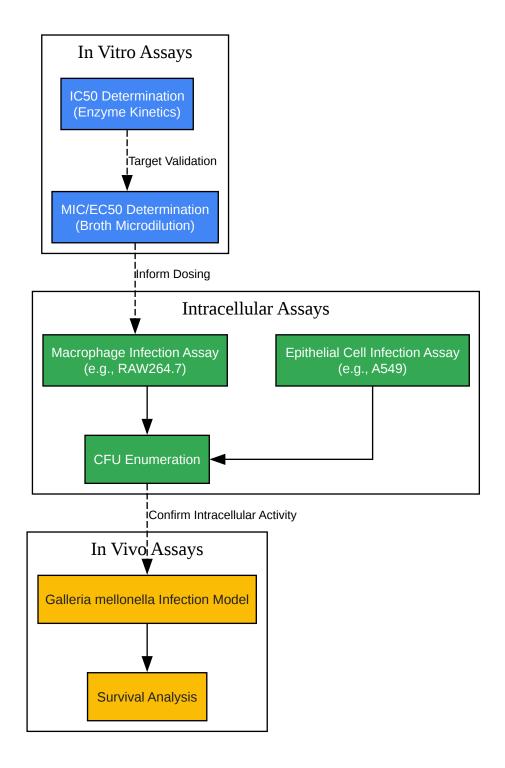




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Caption: Mechanism of FR900098 inhibition of the MEP pathway in F. novicida.





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Caption: Experimental workflow for evaluating **FR900098** efficacy against *F. novicida*.

Experimental Protocols



Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50)

This protocol is adapted from standard broth microdilution methods to determine the antimicrobial susceptibility of F. novicida to **FR900098**.

Materials:

- F. novicida U112 strain
- Tryptic soy broth supplemented with 0.1% cysteine (TSBc)
- FR900098 stock solution (e.g., 10 mg/mL in sterile water)
- Sterile 96-well microtiter plates
- Spectrophotometer

Procedure:

- Bacterial Culture Preparation:
 - Inoculate F. novicida from a frozen stock onto a TSBc agar plate and incubate at 37°C for 24-48 hours.
 - Inoculate a single colony into 5 mL of TSBc and grow overnight at 37°C with shaking.
 - Dilute the overnight culture in fresh TSBc to an OD600 of approximately 0.1 (corresponds to ~1 x 10^8 CFU/mL). Further dilute to achieve a final inoculum of 5 x 10^5 CFU/mL in the assay plate.
- Drug Dilution:
 - Prepare serial twofold dilutions of FR900098 in TSBc in a 96-well plate. The final volume in each well should be 100 μL. Concentrations should span a range appropriate to determine the MIC and EC50 (e.g., from 512 μM down to 0.25 μM).



- Inoculation and Incubation:
 - \circ Add 100 μ L of the diluted bacterial suspension to each well, bringing the total volume to 200 μ L.
 - Include a positive control (bacteria without drug) and a negative control (broth only).
 - Incubate the plate at 37°C for 24-48 hours.
- Data Analysis:
 - MIC: Determine the MIC as the lowest concentration of FR900098 that results in no visible bacterial growth.
 - EC50: Measure the OD600 of each well using a plate reader. Calculate the percent growth inhibition relative to the positive control. Plot the percent inhibition against the drug concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Macrophage Infection Assay for Intracellular Replication

This protocol assesses the ability of **FR900098** to inhibit the intracellular growth of F. novicida within macrophages.

Materials:

- RAW264.7 or J774A.1 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
- F. novicida culture
- FR900098
- Sterile 24-well tissue culture plates
- Gentamicin



- Sterile water for cell lysis
- TSBc agar plates

Procedure:

- Macrophage Seeding:
 - Seed macrophages into 24-well plates at a density of 2 x 10⁵ cells per well and incubate overnight at 37°C with 5% CO2 to allow for adherence.
- Bacterial Infection:
 - Prepare an F. novicida suspension in DMEM.
 - Remove the medium from the macrophages and infect the cells with F. novicida at a multiplicity of infection (MOI) of 50-100.
 - Centrifuge the plate at 200 x g for 10 minutes to synchronize the infection.
 - Incubate for 2 hours at 37°C with 5% CO2.
- Extracellular Bacteria Killing:
 - Aspirate the medium and wash the cells three times with sterile PBS.
 - Add fresh DMEM containing gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria and incubate for 1 hour.
- FR900098 Treatment:
 - Aspirate the gentamicin-containing medium and add fresh DMEM with or without various concentrations of FR900098. This is time point zero (T0).
- Enumeration of Intracellular Bacteria:
 - T0: Immediately after adding the FR900098, lyse the cells in one set of wells with 1 mL of sterile water. Serially dilute the lysate and plate on TSBc agar to determine the initial



number of intracellular bacteria.

- T24/T48: Incubate the remaining plates for 24 or 48 hours. At each time point, lyse the cells, serially dilute the lysate, and plate on TSBc agar to enumerate the colony-forming units (CFU).
- Data Analysis:
 - Calculate the fold increase in intracellular bacteria by dividing the CFU at T24 or T48 by the CFU at T0.
 - Compare the fold increase in FR900098-treated wells to untreated wells to determine the percent inhibition of intracellular replication.

Conclusion

FR900098 is a valuable tool for studying the essentiality of the MEP pathway in Francisella novicida. The provided data and protocols offer a framework for investigating its antimicrobial efficacy, both in vitro and within host cells. Further research into GlpT-independent prodrugs of **FR900098** holds promise for the development of novel therapies against tularemia.

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